Butoxy Chain Length Distinguishes This Compound from Methoxy and Ethoxy Phenyl Analogs in the Thiophene-Pyrazolourea Series
The 4-butoxyphenyl substituent in CAS 2034452-77-0 increases both molecular weight (384.5 g/mol) and calculated lipophilicity relative to the closest structurally characterized methoxybenzyl analog 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034260-14-3; MW 356.4 g/mol, XLogP3-AA = 2.1) [1]. The butoxy chain adds 28.1 Da and approximately 1.0–1.5 logP units over the methoxy congener, placing this compound in a distinct physicochemical space relevant to membrane permeability and CNS penetration potential [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 384.5 g/mol; XLogP3 estimated ~3.1–3.6 (based on +1 to +1.5 logP increment per –CH₂CH₂– extension vs. methoxy analog) |
| Comparator Or Baseline | 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034260-14-3): MW = 356.4 g/mol, XLogP3-AA = 2.1 [2] |
| Quantified Difference | ΔMW = +28.1 Da; estimated ΔXLogP3 ≈ +1.0 to +1.5 |
| Conditions | Computed physicochemical properties; XLogP3-AA from PubChem (release 2025.09.15); target compound LogP estimated by methylene extension increment method |
Why This Matters
Lipophilicity differences of this magnitude can alter CNS MPO desirability scores by 0.5–1.0 units, directly affecting the compound's suitability for neuroscience versus peripheral target screening cascades.
- [1] Feng Y, Park H, Bauer L, Ryu JC, Yoon SO. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett. 2021, 12, 24–29. DOI: 10.1021/acsmedchemlett.0c00533. View Source
- [2] PubChem Compound Summary for CID 86266404, 1-(4-methoxybenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86266404. View Source
